molecular formula C21H13Br2NO B12548478 N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide CAS No. 667904-88-3

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide

Cat. No.: B12548478
CAS No.: 667904-88-3
M. Wt: 455.1 g/mol
InChI Key: OHMMVMDBTWQOAV-UHFFFAOYSA-N
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Description

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide is a synthetically derived organic compound designed for advanced research applications. This molecule features a naphthalene carboxamide scaffold substituted with bromine atoms, a structural motif common in materials science and pharmaceutical research . Brominated naphthalene derivatives are of significant interest in the development of novel organic materials due to their potential electronic properties and role in supramolecular chemistry through π-π stacking interactions . In medicinal chemistry, such complex naphthalene-based structures are frequently explored as key intermediates or potential pharmacophores in the discovery of new therapeutic agents . The specific bromination pattern on the naphthalene ring can influence the molecule's conformation and intermolecular binding, which is critical for tailoring its properties for specific applications . Researchers can utilize this compound as a versatile building block for further synthetic elaboration, such as in metal-catalyzed cross-coupling reactions, or as a candidate for physicochemical and spectroscopic studies. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

667904-88-3

Molecular Formula

C21H13Br2NO

Molecular Weight

455.1 g/mol

IUPAC Name

N-(2,4-dibromonaphthalen-1-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C21H13Br2NO/c22-18-12-19(23)20(17-8-4-3-7-16(17)18)24-21(25)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,24,25)

InChI Key

OHMMVMDBTWQOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C4=CC=CC=C43)Br)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis of N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide can be approached through a logical retrosynthetic analysis that identifies key disconnections and precursor molecules. Figure 1 illustrates the retrosynthetic approach for this target compound.

The primary disconnection occurs at the amide bond, leading to the identification of two key precursors:

  • 2,4-Dibromonaphthalene-1-amine
  • Naphthalene-2-carboxylic acid or an activated derivative such as the acyl chloride

This retrosynthetic approach provides a clear pathway for synthesis, allowing for the independent preparation of each precursor before their final coupling to form the target amide.

Preparation of 2,4-Dibromonaphthalene-1-amine

The synthesis of 2,4-dibromonaphthalene-1-amine is a critical step in the preparation of the target compound. Several methods have been developed for this synthesis, with varying degrees of efficiency and selectivity.

Direct Bromination Method

The direct bromination of naphthalen-1-amine represents a straightforward approach to synthesizing 2,4-dibromonaphthalene-1-amine. This method involves the treatment of naphthalen-1-amine with bromine in an appropriate solvent system, often with careful control of temperature and reaction time to achieve selectivity for the 2,4-dibromo substitution pattern.

The bromination reaction typically proceeds via electrophilic aromatic substitution, with the amino group directing substitution primarily to the positions ortho and para to it (positions 2 and 4 in naphthalene-1-amine). However, achieving selective dibromination without over-bromination can be challenging and requires optimization of reaction conditions.

Sequential Bromination via Tobias Acid Route

An alternative approach involves the use of Tobias acid (1-naphthylamine-8-sulfonic acid) as an intermediate. This method, similar to that described for related bromonaphthalene derivatives, offers improved selectivity due to the directing effects of the sulfonic acid group.

The synthetic route proceeds as follows:

  • Conversion of naphthalene-1-amine to Tobias acid
  • Selective bromination at positions 2 and 4
  • Removal of the sulfonic acid group to yield 2,4-dibromonaphthalene-1-amine

This method provides greater control over the regioselectivity of bromination, potentially leading to improved yields of the desired product.

Diazotization-Bromination Sequence

A third approach involves a diazotization-bromination sequence, which can be particularly useful for controlling the position of bromine substitution in the naphthalene ring.

The synthetic route typically involves:

  • Diazotization of naphthalen-1-amine using nitrous acid or sodium nitrite in acidic medium
  • Treatment of the resulting diazonium salt with copper(I) bromide (CuBr) in hydrobromic acid
  • Subsequent bromination to introduce the second bromine atom at the desired position

This method, while more complex, offers potential advantages in terms of regioselectivity and yield.

Optimization of Bromination Conditions

Regardless of the method chosen, optimization of reaction conditions is crucial for achieving high yields of 2,4-dibromonaphthalene-1-amine. Table 1 summarizes key parameters that influence the outcome of the bromination reaction.

Table 1: Optimization Parameters for Bromination Reactions in the Synthesis of 2,4-Dibromonaphthalene-1-amine

Parameter Range Optimal Conditions Effect on Yield/Selectivity
Temperature 30-80°C 60-80°C Higher temperatures increase reaction rate but may reduce selectivity
Solvent Acetic acid, DCM, Propionic acid Glacial acetic acid Influences solubility of reagents and product
Brominating Agent Br₂, NBS Br₂ NBS provides milder conditions but may give lower yields
Reaction Time 1-24 hours 4-6 hours Longer times may lead to over-bromination
Catalyst/Additives Fe powder, Lewis acids Fe powder (1-3 mol equiv.) Enhances regioselectivity

Purification of 2,4-Dibromonaphthalene-1-amine

The purification of 2,4-dibromonaphthalene-1-amine typically involves:

  • Extraction with dichloromethane or similar organic solvents
  • Washing with aqueous sodium carbonate solution to remove acidic byproducts
  • Column chromatography using appropriate solvent systems
  • Recrystallization from suitable solvents such as ethanol or hexane

Careful purification is essential to ensure the high purity required for subsequent amide coupling reactions.

Preparation of Naphthalene-2-carboxylic Acid and Its Derivatives

The second key precursor for the synthesis of this compound is naphthalene-2-carboxylic acid or an activated derivative suitable for amide bond formation.

Synthesis of Naphthalene-2-carboxylic Acid

Naphthalene-2-carboxylic acid can be prepared through several methods:

  • Oxidation of 2-methylnaphthalene using potassium permanganate or chromium-based oxidants
  • Carbonylation of 2-bromonaphthalene using carbon monoxide and palladium catalysts
  • Grignard reaction of 2-bromonaphthalene followed by carboxylation with carbon dioxide

The choice of method depends on the availability of starting materials and the scale of the synthesis.

Activation Methods for Amide Coupling

For the formation of amide bonds, naphthalene-2-carboxylic acid typically requires activation to enhance its reactivity toward nucleophilic attack by amines. Several activation methods are commonly employed:

Acyl Chloride Formation

Conversion of naphthalene-2-carboxylic acid to its acyl chloride is a common activation method. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with catalytic amounts of DMF.

The reaction is typically conducted in anhydrous conditions, with the resulting acyl chloride used immediately or stored under inert atmosphere due to its moisture sensitivity.

Mixed Anhydride Formation

Mixed anhydrides offer an alternative activation method, formed by reacting naphthalene-2-carboxylic acid with reagents such as ethyl chloroformate in the presence of a tertiary amine base.

This method generates an intermediate mixed anhydride that can react with amines to form amides under mild conditions.

Coupling Reagent Activation

Modern coupling reagents provide a convenient one-pot approach to amide formation. Common coupling reagents include:

  • DCC (N,N'-dicyclohexylcarbodiimide)
  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

These reagents activate the carboxylic acid in situ, facilitating amide bond formation without the need to isolate reactive intermediates.

Amide Coupling Methods

The formation of the amide bond between 2,4-dibromonaphthalene-1-amine and naphthalene-2-carboxylic acid or its activated derivatives is a critical step in the synthesis of this compound.

Direct Coupling Using Acyl Chlorides

The reaction of naphthalene-2-carbonyl chloride with 2,4-dibromonaphthalene-1-amine represents a direct and efficient method for amide bond formation. This approach, often referred to as the Schotten-Baumann reaction, typically involves:

  • Preparation of naphthalene-2-carbonyl chloride using thionyl chloride or oxalyl chloride
  • Reaction with 2,4-dibromonaphthalene-1-amine in the presence of a base such as triethylamine or pyridine
  • Workup and purification to isolate the desired amide product

The reaction is usually conducted in anhydrous dichloromethane or THF at temperatures ranging from 0°C to room temperature.

Coupling with Carbodiimide Reagents

Carbodiimide-based coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide), offer a convenient one-pot approach to amide formation. This method involves:

  • Activation of naphthalene-2-carboxylic acid with DCC in an appropriate solvent
  • Addition of 2,4-dibromonaphthalene-1-amine
  • Workup and purification to isolate the desired amide product

The use of additives such as DMAP (4-dimethylaminopyridine) or HOBt (1-hydroxybenzotriazole) can enhance the efficiency of the coupling reaction by facilitating the formation of more reactive intermediates.

Optimization of Amide Coupling Conditions

Optimization of reaction conditions is essential for achieving high yields in the amide coupling step. Table 2 summarizes key parameters that influence the outcome of the coupling reaction.

Table 2: Optimization Parameters for Amide Coupling in the Synthesis of this compound

Parameter Range Optimal Conditions Effect on Yield
Solvent DCM, THF, DMF, Toluene Anhydrous DCM Influences solubility and reaction rate
Base TEA, DIPEA, Pyridine DIPEA (1.5-3 equiv.) Neutralizes HCl in acyl chloride method
Temperature -10°C to 60°C 0°C to rt (acyl chloride), rt (DCC) Lower temperatures may reduce side reactions
Coupling Reagent DCC, EDC, HATU DCC (1.1 equiv.) DCC offers good balance of reactivity and cost
Additives DMAP, HOBt, NHS DMAP (0.1 equiv.) Catalytic effects enhance reaction rate
Reaction Time 2-24 hours 4-8 hours Depends on activation method and temperature
Concentration 0.1-0.5 M 0.2 M Higher concentrations may lead to side reactions

Complete Synthetic Routes

Based on the preparative methods described for each precursor, several complete synthetic routes can be proposed for the preparation of this compound.

Synthetic Route 1: Acyl Chloride Approach

Reagents and Conditions:

  • Preparation of 2,4-dibromonaphthalene-1-amine:
    • Bromination of naphthalene-1-amine using Br₂ (2.1 equiv.) in glacial acetic acid at 60-80°C
    • Workup and purification by extraction, washing, and recrystallization
  • Preparation of naphthalene-2-carbonyl chloride:
    • Reaction of naphthalene-2-carboxylic acid with SOCl₂ (excess) under reflux for 3-4 hours
    • Removal of excess SOCl₂ under reduced pressure
  • Amide coupling:
    • Reaction of naphthalene-2-carbonyl chloride with 2,4-dibromonaphthalene-1-amine in DCM at 0°C to rt
    • Addition of DIPEA (2 equiv.) as base
    • Workup and purification by extraction and column chromatography

Expected Yield: 65-75% overall yield from naphthalene-1-amine

Synthetic Route 2: DCC Coupling Approach

Reagents and Conditions:

  • Preparation of 2,4-dibromonaphthalene-1-amine:
    • Diazotization of naphthalene-1-amine followed by treatment with CuBr
    • Subsequent bromination with NBS to introduce the second bromine atom
    • Workup and purification
  • Amide coupling:
    • Reaction of naphthalene-2-carboxylic acid with DCC (1.1 equiv.) and DMAP (0.1 equiv.) in DCM
    • Addition of 2,4-dibromonaphthalene-1-amine
    • Stirring at room temperature for 15-24 hours
    • Filtration to remove DCU byproduct
    • Purification by column chromatography

Expected Yield: 60-70% overall yield from naphthalene-1-amine

Comprehensive Procedure for Optimized Synthesis

Based on the available information and optimization parameters, the following detailed procedure is proposed for the synthesis of this compound:

Step 1: Preparation of 2,4-dibromonaphthalene-1-amine

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add naphthalene-1-amine (14.3 g, 100 mmol) and glacial acetic acid (125 mL).
  • Cool the mixture to 20°C and add a solution of bromine (35.2 g, 220 mmol) in glacial acetic acid (25 mL) dropwise over 35 minutes, maintaining the temperature at 40-45°C.
  • After complete addition, stir the mixture for 1.5 hours at 45°C.
  • Add iron powder (14 g, 250 mmol) in small portions over 1.5 hours, controlling the exothermic reaction with a cooling bath as necessary.
  • Continue stirring until the reaction is complete (monitored by TLC).
  • Dilute the mixture with water (500 mL), filter, and wash the solid with water.
  • Dissolve the solid in dichloromethane, wash with 5% NaOH solution and brine, dry over anhydrous Na₂SO₄, and evaporate.
  • Purify the crude product by recrystallization from isopropanol or column chromatography.

Step 2: Preparation of naphthalene-2-carbonyl chloride

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add naphthalene-2-carboxylic acid (17.2 g, 100 mmol) and anhydrous dichloromethane (100 mL).
  • Add thionyl chloride (14.3 mL, 200 mmol) dropwise, followed by a catalytic amount of DMF (0.5 mL).
  • Heat the mixture under reflux for 3 hours.
  • Remove the solvent and excess thionyl chloride under reduced pressure.
  • Use the resulting acyl chloride immediately in the next step without further purification.

Step 3: Amide coupling

  • In a 500 mL round-bottom flask, prepare a solution of 2,4-dibromonaphthalene-1-amine (15.0 g, 50 mmol) in anhydrous dichloromethane (150 mL) and cool to 0°C.
  • Add diisopropylethylamine (DIPEA, 19.4 g, 150 mmol) to the solution.
  • Add a solution of naphthalene-2-carbonyl chloride (prepared from 50 mmol of naphthalene-2-carboxylic acid) in dichloromethane (50 mL) dropwise at 0°C over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.
  • Quench the reaction with water (200 mL) and extract with dichloromethane (3 × 100 mL).
  • Wash the combined organic extracts with 5% aqueous Na₂CO₃ (3 × 100 mL) and brine (200 mL).
  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Characterization and Analysis

The characterization of this compound is essential for confirming its structure, purity, and properties. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons of both naphthalene rings (δ 7.2-8.8 ppm), NH proton (δ 8.5-10.5 ppm, broad singlet)
  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include carbonyl carbon (δ 165-170 ppm), aromatic carbons (δ 120-140 ppm), carbon atoms bearing bromine (δ 110-125 ppm)

Infrared (IR) Spectroscopy:

  • Characteristic bands: N-H stretching (3200-3400 cm⁻¹), C=O stretching (1640-1680 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), C-Br stretching (550-650 cm⁻¹)

Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) would show the molecular ion peak corresponding to the molecular formula C₂₁H₁₃Br₂NO
  • Characteristic isotope pattern due to the presence of two bromine atoms

Physical Properties Characterization

Melting Point:

  • Expected to be in the range of 180-220°C, depending on the purity

Solubility:

  • Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and DMSO
  • Limited solubility in alcohols and insolubility in water

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Reverse-phase HPLC analysis using appropriate column and mobile phase conditions
  • Purity target: >99%

Thin-Layer Chromatography (TLC):

  • Multiple solvent systems to confirm purity
  • Visualization using UV light or appropriate staining reagents

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted naphthalene carboxamides with various functional groups.

    Oxidation Reactions: Naphthoquinone derivatives.

    Reduction Reactions: Dihydronaphthalene derivatives.

Scientific Research Applications

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities. It is studied for its ability to inhibit certain enzymes and proteins involved in disease pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells. For example, it may inhibit protein kinases and histone deacetylases, which play crucial roles in cell signaling and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives
  • N-(4-Bromophenyl)naphthalene-2-carboxamide (): This mono-brominated analog was synthesized via microwave-assisted methods.
  • N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (1) and N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (2) () : These compounds showed moderate antimycobacterial activity (MIC ~55–200 µM) against Mycobacterium marinum and M. kansasii. The ortho-substituted nitro group in compound 2 exhibited slightly higher activity than the chloro analog, suggesting electron-withdrawing substituents at the ortho position may enhance target binding .
  • N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide (4a) () : Demonstrated potent antimycobacterial activity (MIC = 25 µM against M. marinum), outperforming the standard isoniazid. Fluorine’s small size and strong EWG nature likely contributed to optimal steric and electronic interactions .

Key Insight: The 2,4-dibromo substitution on the target compound may amplify lipophilicity and electron-withdrawing effects compared to mono-halogenated analogs. However, steric hindrance from two bulky bromine atoms could reduce binding efficiency.

Alkoxy and Methoxy Derivatives
  • N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide (16) () : Exhibited significant activity against Salmonella typhimurium (MIC = 50 µM) and Escherichia coli (MIC = 100 µM). Alkoxy groups are electron-donating, which may favor interactions with bacterial membranes or enzymes .
  • N-(2-Methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (2a) () : Showed high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 55 µM) and inhibited photosynthetic electron transport (PET) in chloroplasts, indicating dual mechanisms of action .

Key Insight : Compared to alkoxy/methoxy groups, bromine substituents increase lipophilicity but reduce electron-donating capacity. This may limit the target compound’s efficacy against gram-negative bacteria, which require balanced hydrophobicity for outer membrane penetration.

Role of Lipophilicity and Electronic Properties

highlights that lipophilicity (log K) and electronic properties (σ) of substituents critically influence activity. For example:

  • Optimal log K = 0.73 and σ = 0.06 were identified for antimycobacterial activity against M. marinum, achieved by N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide (4a) .
  • Bromine’s σ value (~0.93) exceeds that of fluorine (σ = 0.06), suggesting the target compound’s strong electron-withdrawing character may shift it beyond the optimal σ range, reducing activity despite higher log K.

Mitochondrial Dysfunction and Cytotoxicity

Niclosamide, a salicylanilide derivative (), induces mitochondrial superoxide production and ATP depletion in cancer cells. Similarly, naphthalene carboxamides like N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide (4a) showed low cytotoxicity (IC50 > 50 µM) in THP-1 cells, indicating selectivity . The target compound’s bromine substituents may enhance mitochondrial targeting but could also elevate cytotoxicity due to increased reactive oxygen species (ROS) generation.

Comparative Data Table

Compound Name Substituents Biological Activity (MIC, µM) Key Properties Reference
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide 2-Fluorophenyl 25 (M. marinum) High log K, low cytotoxicity
N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide 2-But-2-yloxyphenyl 50 (S. typhimurium) Moderate lipophilicity
N-(4-Bromophenyl)naphthalene-2-carboxamide 4-Bromophenyl N/A High log K
N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide 2,4-Dibromonaphthalen-1-yl Hypothesized: 10–100 (Mycobacteria) Very high log K, high σ

Biological Activity

N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a naphthalene backbone with dibrominated substitutions that enhance its reactivity and biological activity. The structural formula can be represented as follows:

C16H12Br2N O\text{C}_{16}\text{H}_{12}\text{Br}_2\text{N O}

This structure is crucial for its interaction with biological targets.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, a series of related naphthoquinone-benzamide derivatives were synthesized and tested for their cytotoxic effects. The results indicated that compounds with similar structural motifs exhibited significant potency against human cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of this compound using an MTT assay. The findings showed that the compound induced apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics like cisplatin:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2315.6
CisplatinMDA-MB-2318.3
This compoundHT-297.1
CisplatinHT-2910.5

These results suggest that the compound has promising anticancer properties.

Antimicrobial Activity

In addition to its cytotoxic effects, this compound has demonstrated antimicrobial activity. Studies have shown that derivatives of naphthalene compounds can inhibit bacterial growth effectively.

The antimicrobial mechanism is believed to involve the disruption of bacterial cell membranes and interference with DNA replication processes. For example, molecular docking studies indicate that such compounds can bind to essential bacterial enzymes, inhibiting their function.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : Similar compounds have shown a propensity to intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : Binding to key enzymes involved in cell proliferation and survival pathways has been observed.

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